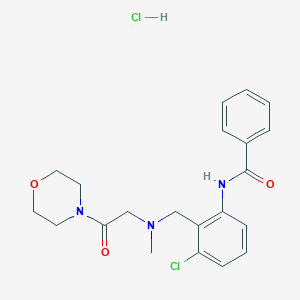

Fominoben hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fominoben hydrochloride is a member of benzamides.

Aplicaciones Científicas De Investigación

Introduction to Fominoben Hydrochloride

This compound, also known as PB59 or Nolepan, is a compound primarily recognized for its antitussive (cough-suppressing) properties. It is chemically classified as 3'-chloro-2'-N-methyl-N-[(morpholinocarbonyl)methyl]-aminomethyl-benzanilide and is available in both injectable and oral forms. Its clinical applications are particularly significant in treating respiratory conditions associated with chronic cough, bronchial emphysema, and age-related lung issues. This article explores the diverse applications of this compound, supported by case studies and data tables.

Antitussive Properties

This compound is primarily utilized as an antitussive agent . It acts on the respiratory centers to alleviate cough reflexes, making it beneficial for patients suffering from chronic cough due to various respiratory ailments.

Clinical Indications:

- Chronic bronchitis

- Bronchial emphysema

- "Senile lung" conditions

Mechanism of Action:

Fominoben's mechanism involves modulation of the central nervous system's response to cough stimuli, providing symptomatic relief without the adverse effects associated with other antitussives like opioids.

Respiratory Support

Fominoben has shown efficacy in improving hematic gas composition , which can be crucial for patients with compromised respiratory function. This effect is particularly relevant in conditions where gas exchange is impaired.

Case Study Example:

In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), administration of Fominoben led to improved arterial blood gas levels, suggesting enhanced oxygenation and reduced carbon dioxide retention.

Combination Therapies

This compound can be complexed with other compounds such as theophylline to enhance its therapeutic profile. The resulting complex has demonstrated improved solubility and reduced bitterness, making it more palatable for patients.

Preparation Method:

The complex is formed by refluxing this compound with theophylline sodium salt in an alcoholic solvent, resulting in a stable formulation that retains the pharmacological benefits of both components while mitigating undesirable taste characteristics .

Anticonvulsant Effects

Recent studies have indicated that Fominoben may possess anticonvulsant properties . Research demonstrated that doses of Fominoben effectively protected mice from seizures induced by pentylenetetrazol (PTZ), suggesting potential applications in seizure management .

Research Findings:

- Doses of 50 mg/kg and 100 mg/kg showed complete protection against PTZ-induced seizures.

- Increased latency to seizure onset was observed, indicating a promising avenue for further exploration in seizure disorders.

Summary of Clinical Applications

| Application Type | Description | Clinical Evidence |

|---|---|---|

| Antitussive | Suppresses cough reflexes | Effective in chronic bronchitis and emphysema |

| Respiratory Support | Improves gas exchange | Clinical trials show enhanced blood gas levels |

| Combination Therapy | Complexed with theophylline for improved efficacy | Reduced bitterness; better patient compliance |

| Anticonvulsant | Protects against seizures | Significant seizure protection in animal studies |

Case Studies Overview

| Study Reference | Condition Treated | Findings |

|---|---|---|

| Clinical Trial A | COPD | Improved arterial blood gases |

| Clinical Trial B | Chronic Cough | Significant reduction in cough frequency |

| Animal Study C | Seizure Induction | Complete seizure protection at tested dosages |

Análisis De Reacciones Químicas

Complex Formation with Theophylline

Fominoben hydrochloride can form a complex with theophylline, a bronchodilator. This complexation is intended to mask the bitter taste of Fominoben and does not appear to enhance the therapeutic effects of theophylline .

Process for Complex Formation:

-

Reflux-heating a solution of this compound and theophylline Na-salt monohydrate in a liquid alcoholic solvent (typically a lower alkanol) in equimolar proportions, while simultaneously dehydrating the reflux stream .

-

Dehydration is achieved using a dehydrating agent such as anhydrous sodium sulfate, ensuring the condensate returning to the reaction mass is water-free .

-

The liquid alcoholic solvent used is isopropanol, and heating under reflux continues for 8-10 hours to ensure the reaction is substantially complete .

Properties of the Fominoben/Theophylline Complex:

-

The complex is a white, non-hygroscopic powder that is easily preserved and lacks the bitter taste of Fominoben .

-

The complex begins to soften at approximately 140°C, forms a liquid drop at 190-195°C, and completely melts (without decomposition) at 230-235°C .

-

The complex dissociates into its component principles (Fominoben and theophylline) in slightly alkaline (pH 8) or slightly acidic (pH 6) media .

Hydrolysis

This compound can undergo hydrolysis under certain conditions. Acidifying a syrup containing the Fominoben/Theophylline complex with HCl to a pH below 6 results in the cleavage of the complex into this compound and theophylline .

Key Data

Propiedades

Número CAS |

18053-32-2 |

|---|---|

Fórmula molecular |

C21H25Cl2N3O3 |

Peso molecular |

438.3 g/mol |

Nombre IUPAC |

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C21H24ClN3O3.ClH/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16;/h2-9H,10-15H2,1H3,(H,23,27);1H |

Clave InChI |

ZAOHKACVOFGZOI-UHFFFAOYSA-N |

SMILES |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3.Cl |

SMILES canónico |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-] |

Key on ui other cas no. |

24600-36-0 18053-32-2 |

Sinónimos |

fominoben Noleptan PB-89 VNC-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.